Physical and chemical properties of 1-(4-trifluoromethylphenyl)-but-3-enylamine
Physical and chemical properties of 1-(4-trifluoromethylphenyl)-but-3-enylamine
[1]
Part 1: Executive Summary & Chemical Identity
1-(4-Trifluoromethylphenyl)-but-3-enylamine is a specialized homoallylic amine scaffold characterized by a trifluoromethylated aromatic ring and a terminal alkene tethered to a chiral amine center. This compound serves as a high-value "privileged structure" in medicinal chemistry, functioning as a precursor to
Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-amine |
| Common Name | |
| CAS Number (S-isomer) | 1269821-12-6 |
| CAS Number (R-isomer) | 1270085-76-1 |
| Molecular Formula | C |
| Molecular Weight | 215.22 g/mol |
| SMILES (S-isomer) | NCC=C |
| InChI Key | Predicted: PXMFXMMTOGHPDF-UHFFFAOYSA-N (Racemate base) |
Part 2: Physical & Chemical Properties[2]
The physical properties of this amine are governed by the interplay between the hydrogen-bonding capability of the primary amine and the lipophilicity of the trifluoromethyl-phenyl group.
Physiochemical Profile
| Property | Value (Experimental/Predicted) | Context & Causality |
| Physical State | Liquid (Oil) | The non-polar allyl and aryl groups disrupt crystal lattice formation typical of smaller amines. |
| Boiling Point | ~235–245 °C (760 mmHg)* | Predicted.[1] Higher than benzylamine due to molecular weight, but lower than corresponding amides.[1] |
| Density | ~1.19 g/cm³ | The -CF |
| pKa (Conjugate Acid) | 9.2 ± 0.2 | The electron-withdrawing -CF |
| LogP | 3.16 – 3.28 | High lipophilicity makes it suitable for CNS-penetrant drug design.[1] |
| Solubility | DCM, MeOH, EtOAc, DMSO | Highly soluble in organic solvents. Solubility in water is poor unless converted to HCl salt.[1] |
*Note: Boiling point is estimated based on structural analogs (e.g., 1-(4-fluorophenyl)but-3-enylamine).
Part 3: Synthesis & Manufacturing Protocol
Core Synthesis Strategy: Indium-Mediated Allylation
The most reliable, scalable, and stereocontrolled method for synthesizing this compound is the Indium-mediated allylation of N-tert-butanesulfinyl imines . This method avoids the use of unstable allyl-lithium or allyl-magnesium species and tolerates the moisture generated during the reaction.
Mechanism of Action:
-
Imine Formation: Condensation of 4-trifluoromethylbenzaldehyde with chiral tert-butanesulfinamide.[1]
-
Allylation: Indium metal reacts with allyl bromide to form an allylindium species (
) in situ.[1] This nucleophile attacks the imine with high diastereoselectivity (Zimmerman-Traxler transition state).[1] -
Deprotection: Acidic cleavage of the sulfinyl group yields the chiral amine salt.[1]
Protocol Diagram (DOT Visualization)
Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary chemistry.
Step-by-Step Methodology
Step 1: Synthesis of (S)-N-(4-trifluoromethylbenzylidene)-t-butanesulfinamide
-
Charge: To a flame-dried flask, add 4-trifluoromethylbenzaldehyde (1.0 equiv), (S)-(-)-tert-butanesulfinamide (1.05 equiv), and Ti(OEt)
(2.0 equiv) in dry THF (0.5 M). -
Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium oxide precipitate through Celite.[1] Wash the cake with EtOAc.
-
Purification: Dry organic layer (
), concentrate, and purify via flash chromatography.
Step 2: Indium-Mediated Allylation
-
Activation: In a clean flask, suspend Indium powder (1.2 equiv) in THF. Add allyl bromide (1.5 equiv).[1] Note: An exotherm indicates formation of the allyl-indium species.
-
Addition: Add the sulfinyl imine (from Step 1) in THF to the mixture.
-
Incubation: Stir at 60°C for 4–8 hours. The reaction is typically highly diastereoselective (>95:5 dr).[1][2][3]
-
Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: Isolate the major diastereomer via column chromatography.
Step 3: Sulfinyl Cleavage
-
Deprotection: Dissolve the homoallylic sulfinamide in MeOH. Add 4M HCl in dioxane (4 equiv).
-
Precipitation: Stir for 1 hour. Concentrate to dryness.[1] Triturate the residue with
to obtain the white solid hydrochloride salt of 1-(4-trifluoromethylphenyl)-but-3-enylamine .
Part 4: Reactivity & Applications in Drug Discovery
This scaffold is not merely an end-product; it is a divergent intermediate.[1] The terminal alkene allows for "late-stage functionalization," while the amine serves as a handle for peptide coupling.
Functionalization Map
Figure 2: Divergent synthetic utility of the homoallylic amine scaffold.
Key Applications
- -Amino Acid Synthesis:
-
Sitagliptin Analogs:
-
While Sitagliptin utilizes a trifluorophenyl-beta-amino acid core, this specific scaffold allows for the exploration of para-CF
analogs, potentially altering the metabolic soft-spot profile of the aromatic ring.
-
-
Diversity-Oriented Synthesis (DOS):
-
The alkene handle allows for rapid library generation via cross-metathesis or hydroboration/Suzuki coupling, enabling the creation of "lead-like" libraries with high
character.
-
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
Handling Protocols:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine absorbs
from air; the HCl salt is stable at room temperature.[1] -
Disposal: Fluorinated compounds require high-temperature incineration.[1] Do not dispose of in standard aqueous waste streams.[1]
References
-
Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Homoallylic Amines." Journal of Organic Chemistry.
-
ChemScene. (2024).[1] "(S)-1-(4-(trifluoromethyl)phenyl)but-3-en-1-amine Product Data." ChemScene Catalog.
-
Organic Chemistry Portal. (2023). "Synthesis of Homoallylic Amines via Indium-Mediated Allylation." Organic Chemistry Portal.
-
Fisher Scientific. (2024).[1] "Safety Data Sheet: Fluorinated Benzylamines." Fisher Scientific MSDS.
-
Nishikawa, D., et al. (2016).[1][5] "Copper-Catalyzed Synthesis of Homoallylamines." Journal of Organic Chemistry.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(4-Fluorophenyl)but-3-en-1-one | C10H9FO | CID 54594333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]
